selamectin
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H63NO11 |
|---|---|
Molecular Weight |
770 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36+/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 |
InChI Key |
AFJYYKSVHJGXSN-KAJWKRCWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O[C@@H]1C7CCCCC7 |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
Pictograms |
Health Hazard; Environmental Hazard |
Synonyms |
25-cyclohexyl-25-de(1-methylpropyl)-5-deoxy-22 23-dihydro-5-(hydroxyimino)-avermectin B1 monosaccharide selamectin |
Origin of Product |
United States |
Ii. Mechanistic Studies of Selamectin Action
Molecular Basis of Differential Selectivity The selective toxicity of selamectin (B66261) towards invertebrates compared to mammals is attributed to key differences in their neuroreceptor systems and drug efflux mechanisms.todaysveterinarypractice.comratguide.comfrontiersin.orgnih.govmdpi.comresearchgate.net
Role of P-Glycoprotein (P-gp) in Mammalian Drug Efflux and Genetic Susceptibility In mammals, the blood-brain barrier, equipped with functional P-glycoprotein (P-gp), plays a vital role in restricting the entry of various drugs, including macrocyclic lactones like this compound, into the central nervous system.todaysveterinarypractice.comratguide.comeuropa.eueuropa.euresearchgate.netamazonaws.comnih.govjci.orgP-gp is a transmembrane efflux protein encoded by the ABCB1 (formerly MDR1) gene, responsible for actively transporting xenobiotics out of the brain.todaysveterinarypractice.comratguide.comamazonaws.comnih.gov
While avermectins, including this compound, can bind to GABAA receptors present in the mammalian central nervous system, the intact blood-brain barrier and functional P-gp typically protect these receptors from significant drug accumulation. todaysveterinarypractice.comratguide.com
However, genetic variations in the ABCB1 gene can result in a defective or non-functional P-gp. ratguide.comamazonaws.com Animals with such mutations, particularly certain dog breeds, exhibit increased susceptibility to the neurotoxic effects of macrocyclic lactones because the drug can accumulate in the brain to higher concentrations. ratguide.comresearchgate.netamazonaws.comresearchgate.net Research using P-gp-deficient mice has shown that while both ivermectin and this compound are substrates for P-gp and accumulate in the brain in its absence, this compound accumulates to a much lesser degree (5-10 times) compared to ivermectin (36-60 times). researchgate.net This difference in accumulation in the absence of functional P-gp may contribute to the broader margin of safety observed with this compound in individuals with MDR1 mutations compared to other avermectins like ivermectin. researchgate.net
Iii. Pharmacokinetic and Pharmacodynamic Research Methodologies
Investigative Approaches to Absorption
As a topically applied agent, the transdermal absorption of selamectin (B66261) is a primary area of pharmacokinetic investigation. Research focuses on how the compound moves from the skin surface into the systemic circulation across different species.
Studies have revealed significant inter-species variation in the transdermal absorption of this compound. Following topical application, this compound is absorbed into the body, and its systemic bioavailability—the fraction of the dose that reaches the systemic circulation—differs markedly among animal models.
In felines, this compound demonstrates high systemic bioavailability, with studies indicating that approximately 74% of a topically applied dose is absorbed. nih.gov Contrastingly, the bioavailability in canines is substantially lower, estimated at only 4.4%. nih.gov This discrepancy in absorption rates between cats and dogs is a key finding in comparative pharmacokinetic studies and is likely attributable to physiological differences in the skin. researchgate.net
Research in other species provides further insight into these dynamics. In rabbits, this compound is absorbed rapidly after topical administration. avma.orgtodaysveterinarypractice.comresearchgate.net However, it is also eliminated rapidly in this species, which results in a shorter duration of effective plasma concentrations compared to cats and dogs. avma.org Studies in helmeted guineafowl have also been conducted, showing that this compound is absorbed topically and can maintain plasma levels considered therapeutic in other species for over two weeks. nih.gov
These comparative studies, often employing techniques like high-performance liquid chromatography (HPLC) to measure plasma concentrations, underscore the importance of species-specific physiological factors in determining the rate and extent of transdermal drug absorption. nih.govavma.org
The passage of a compound through the skin is a complex process governed by both the physicochemical properties of the molecule and the physiological characteristics of the skin barrier. nih.govnih.govecetoc.org Several factors have been identified that influence the topical permeation of chemical agents like this compound.
Physicochemical Properties of the Compound: Molecular weight, lipophilicity (fat-solubility), and the partition coefficient of a drug influence its ability to cross the lipid-rich stratum corneum, the outermost layer of the skin. ecetoc.org
Skin Characteristics: The thickness of the stratum corneum, hydration level, temperature, and pH of the skin surface can significantly alter permeability. cd-bioparticles.netpharmaexcipients.com An increase in skin hydration or temperature can enhance the absorption of many compounds. cd-bioparticles.net Species-specific attributes, such as the density of hair follicles and sebaceous glands, as well as the amount of subcutaneous fat, can also play a crucial role in the absorption process. researchgate.net
Vehicle/Formulation: The formulation in which the active compound is delivered affects its release and partitioning into the skin. The vehicle can influence the hydration state of the skin and the solubility of the drug, thereby modulating its permeation. nih.govecetoc.org
The observed differences in this compound's bioavailability between species like cats and dogs are likely due to a combination of these factors, particularly inherent differences in skin physiology and composition. researchgate.net
Distribution Profile Analysis
Once absorbed into the systemic circulation, this compound is distributed throughout the body. The analysis of its distribution profile involves determining its concentration in plasma over time and identifying the tissues in which it accumulates.
The plasma concentration-time profile is a fundamental component of pharmacokinetic analysis, providing key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the terminal half-life (T½). These parameters for this compound vary significantly across species following topical application.
In cats, the Cmax is substantially higher than in dogs, and the Tmax is reached more quickly. nih.gov Rabbits exhibit rapid absorption and elimination, resulting in a much shorter half-life compared to cats and dogs. avma.org The pharmacokinetic profile in helmeted guineafowl shows a relatively slow absorption to a modest Cmax, but a prolonged half-life. nih.gov These differences highlight the diverse ways in which animal physiology can influence a drug's systemic exposure.
| Species | Cmax (ng/mL) | Tmax (hours) | Terminal Half-Life (days) | Reference |
|---|---|---|---|---|
| Cat | 5513 ± 2173 | 15 ± 12 | ~8.3 | nih.govavma.org |
| Dog | 86.5 ± 34.0 | 72 ± 48 | ~11.1 | nih.govavma.org |
| Rabbit (20 mg/kg) | 304.2 | Not Reported | 0.97 | avma.org |
| Helmeted Guineafowl | 16.1 | 72 | 5.8 | nih.gov |
Research into the tissue distribution of this compound indicates that it achieves a large volume of distribution. chemicalbook.com After systemic absorption, the compound travels through the bloodstream and penetrates various tissues. chemicalbook.comwikipedia.org
A key finding from these studies is the accumulation of this compound in the sebaceous glands of the skin. chemicalbook.com These glands then act as a reservoir, slowly releasing the compound back onto the skin surface and into the hair follicles. This mechanism is crucial for its prolonged activity against external parasites. chemicalbook.com The distribution to sebaceous glands and subsequent secretion is a characteristic feature of this compound's pharmacokinetics. wikipedia.org While specific concentration data across a wide range of tissues are not extensively published for this compound, studies on related avermectin (B7782182) compounds have shown distribution to tissues such as skin, lung, and gastrointestinal mucosa, which are often sites of parasite localization. nih.gov
Metabolic Transformation and Excretion Pathways
The processes of metabolism (biotransformation) and excretion determine the clearance of this compound from the body. Like other macrocyclic lactones, this compound appears to undergo minimal metabolic transformation. researchgate.net The slower clearance and longer half-life observed in cats compared to dogs are thought to be the result of species-specific differences in metabolism and excretion pathways. nih.gov
The primary route of elimination for this compound is believed to be through biliary excretion, with the unchanged parent compound being the main component excreted in the feces. researchgate.net This pathway is common for other members of the avermectin class. researchgate.net The limited biotransformation means that the majority of the systemically absorbed drug is eventually eliminated from the body in its original, active form.
Identification of this compound Metabolites
Initial investigations often utilize in vitro systems, such as liver microsomes and hepatocytes from target species (e.g., dogs and cats). These systems contain the primary enzymes, particularly cytochrome P450 monooxygenases, responsible for drug metabolism. By incubating this compound with these preparations, researchers can generate metabolites in a controlled environment.
Following in vitro analysis, in vivo studies are conducted in target animal species. These studies are essential for understanding the complete metabolic fate of the compound under physiological conditions. A common and definitive method for these studies is the use of radiolabeled this compound, typically with Carbon-14 (¹⁴C). After administration of the ¹⁴C-selamectin, biological samples including plasma, urine, and feces are collected over a period of time.
The analytical phase heavily relies on advanced chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) is used to separate the parent this compound from its metabolites in the collected biological matrices. The fractions are then analyzed using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). wuxiapptec.com This technology allows for the determination of the accurate mass of each metabolite, providing clues to its elemental composition. The fragmentation patterns observed in MS/MS spectra help in elucidating the chemical structure of the metabolites, identifying modifications such as hydroxylation or demethylation, which are common metabolic pathways for avermectins. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy may also be used for the definitive structural confirmation of significant metabolites. nih.gov
Quantitative Analysis of Excretion Routes
Determining the primary routes of elimination for this compound and its metabolites is fundamental to its pharmacokinetic profile. The standard and most accurate method for quantifying excretion is through mass balance studies, which utilize a radiolabeled version of the drug. nih.gov
In a typical study, a precise dose of radiolabeled this compound is administered to test animals. Subsequently, urine and feces are collected quantitatively over an extended period—often 7 to 14 days or until the radioactivity recovered accounts for over 90% of the administered dose. nih.gov The total radioactivity in the collected urine and feces is measured using techniques like liquid scintillation counting. This allows for a precise calculation of the percentage of the dose eliminated through each route.
While detailed quantitative excretion data for this compound is not extensively published, studies on related macrocyclic lactones and general pharmacokinetic principles suggest a primary excretion route. For many avermectins, metabolism is limited, and the parent compound is predominantly eliminated in the feces. researchgate.net This is largely due to their high molecular weight and lipophilicity, which favor biliary excretion into the gastrointestinal tract. Urinary excretion is generally a minor pathway for these compounds. It is therefore inferred that the majority of a this compound dose is excreted unchanged in the feces.
Table 1: Standard Methodologies for Quantitative Excretion Analysis
| Step | Methodology | Purpose |
|---|---|---|
| 1. Dosing | Administration of a single dose of radiolabeled (e.g., ¹⁴C) this compound. | To introduce a traceable form of the drug into the system. |
| 2. Sample Collection | Quantitative collection of urine and feces over a set period (e.g., 168 hours). | To gather all eliminated drug and metabolite material. |
| 3. Analysis | Measurement of total radioactivity in urine and feces homogenates. | To determine the percentage of the administered dose in each excreta. |
| 4. Profiling | Chromatographic analysis (HPLC) of excreta to separate parent drug from metabolites. | To identify what proportion of the excreted material is unchanged drug versus metabolites. |
Pharmacodynamic Correlations in Experimental Models
Relationship Between Systemic Exposure and Antiparasitic Persistence
A direct correlation exists between the systemic exposure to this compound—specifically its concentration in the plasma—and the duration of its antiparasitic activity. The persistence of efficacious plasma concentrations is a key determinant of the compound's protective period against parasites.
Following topical administration, this compound is absorbed transdermally and establishes a systemic presence. The plasma concentration of the drug must remain above a minimum effective concentration to maintain its insecticidal and acaricidal effects. Research in various animal models demonstrates this relationship clearly. For instance, in studies on flea-infested rabbits, the efficacy of this compound was observed to decline as its plasma concentration decreased over time. nih.gov On day 2 post-administration, efficacy against fleas was high (91.3% to 97.1%), corresponding with peak or near-peak plasma levels. nih.gov However, by day 9, as plasma concentrations waned, the efficacy was substantially reduced (37.7% to 74.2%). nih.gov
This principle underscores the importance of this compound's pharmacokinetic profile in determining its dosing interval. The long half-life of this compound in dogs and cats contributes to sustained plasma concentrations, providing persistent protection against parasites for an extended period, typically a month. boerumhillvet.com The medication generally begins to kill fleas within 4 to 8 hours of application, reaching full effectiveness within the first week as systemic levels are established. vcahospitals.com The prolonged activity is a direct result of the slow decline in systemic exposure, ensuring that parasites are exposed to lethal concentrations for an extended duration.
Comparative Half-Life Analysis and Biological Implications
The terminal half-life (t₁/₂) of this compound, which measures the time it takes for the plasma concentration of the drug to decrease by half, varies significantly across different species. This variation has profound biological implications, directly influencing the duration of antiparasitic efficacy and the required frequency of administration in those species.
In the target species, cats and dogs, this compound exhibits a notably long half-life. Following intravenous administration, the mean terminal half-life is approximately 69 hours (2.9 days) in cats and 14 hours (0.6 days) in dogs. nih.gov However, after topical administration—the clinical route of application—a "flip-flop" phenomenon occurs, where the slow absorption from the skin becomes the rate-limiting step of elimination. This results in a much longer apparent half-life, reported to be around 8.3 days in cats and 11.1 days in dogs. researchgate.net This extended half-life ensures that therapeutic plasma concentrations are maintained for a prolonged period, providing persistent efficacy for at least 30 days.
In contrast, studies in rabbits have shown a much shorter mean terminal half-life of approximately 0.93 to 0.97 days following topical application. nih.govresearchgate.net This rapid elimination from the body has direct biological consequences. The short half-life in rabbits means that systemic concentrations of this compound fall below the effective threshold much more quickly, leading to a significantly shorter duration of protection against ectoparasites compared to cats and dogs. researchgate.netnih.gov This species-specific difference in pharmacokinetics, particularly the half-life, is a critical factor in why this compound provides month-long protection in dogs and cats but has a much shorter period of efficacy in rabbits. researchgate.net
Table 2: Comparative Half-Life of this compound in Different Species (Topical Administration)
| Species | Mean Terminal Half-Life (Days) | Biological Implication |
|---|---|---|
| Cat | ~8.3 researchgate.net | Prolonged systemic exposure, supporting month-long antiparasitic efficacy. |
| Dog | ~11.1 researchgate.net | Prolonged systemic exposure, supporting month-long antiparasitic efficacy. |
| Rabbit | ~0.95 nih.govresearchgate.net | Rapid elimination, leading to a shorter duration of antiparasitic protection. |
Iv. Efficacy Investigations in Diverse Organismal Systems
Research on Ectoparasiticidal Efficacy
Selamectin (B66261) exhibits potent activity against a range of common external parasites that afflict companion animals and other species.
This compound has demonstrated high efficacy in the treatment and control of flea infestations, primarily caused by Ctenocephalides felis (the cat flea), on both dogs and cats.
In a series of controlled studies, a single topical application of this compound resulted in significant reductions in adult flea counts. On dogs and cats, the efficacy against C. felis was ≥98.9% at days 7, 14, and 21 post-treatment. nih.gov By day 30, the reduction remained at or above 98.0%. nih.gov Another study corroborated these findings, showing that monthly this compound administration reduced flea counts by 99.7% to 100% from day 29 onwards in dogs living in a flea-infested environment. researchgate.net
Research has also focused on this compound's ability to control flea populations in simulated home environments. In these studies, monthly treatments for three months led to a greater than 99% reduction in geometric mean flea comb counts from day 14 onwards for dogs and from day 44 for cats, effectively controlling established infestations without the need for additional environmental treatments. nih.gov Furthermore, this compound has shown persistent efficacy; one study found it remained more than 90% effective against C. felis on dogs for up to 30 days post-treatment. zoetisus.comdvm360.com Following a flea infestation on day 28, this compound's efficacy was recorded at 93% at 24 hours and 95.7% at 48 hours. zoetisus.comdvm360.com
**Interactive Table 1: Efficacy of this compound Against *Ctenocephalides felis***
| Host | Efficacy | Time Point | Study Type |
|---|---|---|---|
| Dogs & Cats | ≥98.9% | Days 7, 14, 21 | Controlled Study |
| Dogs & Cats | ≥98.0% | Day 30 | Controlled Study |
| Dogs | >99% | Day 14 onwards | Environmental |
| Cats | >99% | Day 44 onwards | Environmental |
| Dogs | >90% | Up to Day 30 | Controlled Study |
| Dogs | 95.7% | 48h post-infestation on Day 28 | Controlled Study |
This compound is effective against a variety of mites, including those causing common skin and ear infestations.
Otodectes cynotis : In both dogs and cats with naturally acquired ear mite infestations, this compound administered topically was found to be 100% effective, based on the reduction in geometric mean mite counts. nih.gov Field studies confirmed this high efficacy, eliminating mites in 94-100% of cats by day 30 and in 90% of dogs by day 60. nih.govplu.mx A combination product of this compound and sarolaner (B610696) also showed high efficacy, with a 99.2% and 99.3% reduction in live mite counts in two separate studies on cats. nih.gov
Sarcoptes scabiei : Topical this compound is highly effective against sarcoptic mange in dogs. In controlled studies, a single dose reduced geometric mean mite counts by over 93.5% at day 30, while two doses administered a month apart resulted in a 100% reduction by day 60. nih.gov Field studies mirrored these results, showing an efficacy of over 95% by day 30 and 100% by day 60. nih.govplu.mx
Cheyletiella spp. : In treating cheyletiellosis, or "walking dandruff," in rabbits, a retrospective study found that this compound spot-on applications resulted in remission in 80.8% of cases (12 out of 15 rabbits). slu.senih.gov Another study involving 23 rabbits with the condition reported that five weeks after a single topical application, all animals showed resolution of clinical signs, with no mites or eggs found upon microscopic examination. nih.gov
Dermanyssus gallinae : While specific efficacy data for this compound against the poultry red mite, Dermanyssus gallinae, is not extensively detailed in the provided context, its broad-spectrum acaricidal properties are well-established.
Trixacarus caviae : For mange in guinea pigs caused by Trixacarus caviae, a single topical dose of this compound was found to be a successful treatment, eliminating the mites. todaysveterinarypractice.com A clinical trial comparing treatments concluded that a single topical application of this compound can eliminate these mites from guinea pigs within 30 days. avma.orgnih.gov
Demodex spp. : this compound has been used off-label to treat Demodex infestations in hamsters and gerbils. jarvm.com
Myocoptes musculinus & Myobia musculi : In a clinical trial on mice infested with the fur mites Myocoptes musculinus and Myobia musculi, this compound treatment was evaluated. Thirty days after the first treatment, efficacy was 98.8% for one dosing group and 89.9% for another. By day 90, both treatment protocols were 100% effective. jarvm.com
Interactive Table 2: Efficacy of this compound Against Various Mite Species
| Mite Species | Host | Efficacy | Time Point |
|---|---|---|---|
| Otodectes cynotis | Dogs & Cats | 100% | - |
| Otodectes cynotis | Cats | 94-100% | Day 30 |
| Otodectes cynotis | Dogs | 90% | Day 60 |
| Sarcoptes scabiei | Dogs | >93.5% (1 dose) | Day 30 |
| Sarcoptes scabiei | Dogs | 100% (2 doses) | Day 60 |
| Cheyletiella spp. | Rabbits | 80.8% Remission | Post-treatment |
| Trixacarus caviae | Guinea Pigs | 100% Elimination | Day 30 |
| Myocoptes/Myobia | Mice | 100% | Day 90 |
This compound's efficacy has been evaluated against several medically significant tick species.
Dermacentor variabilis : In dogs, monthly treatments with this compound were effective in controlling experimentally induced infestations of the American dog tick. nih.gov The percentage reduction in D. variabilis counts 5 days after infestation ranged from 90% to 100% in the second and third months of treatment. nih.gov A treatment regimen with a 2-week interval achieved over 96% efficacy from 21 days after the first treatment until the end of the 90-day study. nih.govresearchgate.net
Ixodes spp. : A combination product of this compound and sarolaner was tested against Ixodes ricinus and Ixodes hexagonus on cats. It demonstrated an efficacy of ≥97.2% against existing infestations and ≥97.4% against weekly re-infestations for at least 5 weeks. nih.gov this compound used as a sole agent, however, showed no efficacy against Ixodes scapularis in a separate study on cats. lsu.edu
Rhipicephalus sanguineus : Against the brown dog tick, weekly and bi-weekly treatments with this compound on dogs provided efficacies of >89%, with 100% efficacy achieved from day 21 onwards. nih.govresearchgate.net In cats, a combination of this compound and sarolaner was 100% effective against existing R. sanguineus infestations and ≥95.8% effective for at least 4 weeks. nih.gov
Dermacentor reticulatus : A spot-on formulation of this compound plus sarolaner demonstrated an efficacy of ≥94.4% for at least 4 weeks against this tick species in cats. nih.gov
Haemaphysalis concinna : While not specifically detailed in the provided search results, research on a related species, Haemaphysalis longicornis, showed that this compound significantly reduced tick numbers by 96.4% within 48 hours and maintained over 91.7% efficacy against weekly re-infestation for 35 days. unair.ac.id
This compound has proven to be 100% effective in eliminating biting lice on both dogs (Trichodectes canis) and cats (Felicola subrostratus) throughout a 42-day assessment period. nih.gov Louse counts on treated animals were significantly lower than pre-treatment counts. nih.gov It is also effective against sucking lice, such as Linognathus setosus in dogs and Polyplax spp. in rats and mice. jarvm.comnih.gov In a study on dogs with L. setosus, all animals remaining in the this compound group at day 42 were clear of lice. allenpress.com
Research on Endoparasiticidal Efficacy
This compound is also a potent agent against various internal parasites, particularly nematodes.
Dirofilaria immitis : this compound is highly effective as a prophylactic for heartworm disease. Studies have shown it to be 100% effective in preventing the development of adult D. immitis in both dogs and cats when administered as a single dose 30 days after experimental infection. researchgate.net A long-term field study in a high-risk area also demonstrated 100% preventive efficacy in dogs that received monthly treatments for 36 months. nih.govresearchgate.net
Ancylostoma spp. : this compound is effective for the treatment of intestinal hookworms (Ancylostoma tubaeforme) in cats. todaysveterinarypractice.comvin.com In a multi-center study, the percentage reduction in geometric mean egg counts was 98.3% at day 30 and 100% at day 60. vin.com
Toxocara spp. : this compound is effective against intestinal roundworms in both cats (Toxocara cati) and dogs (Toxocara canis). jarvm.com For T. cati, a study showed a 95.1% reduction in geometric mean egg counts at day 30 and a 100% reduction at day 60. vin.com
Interactive Table 3: Efficacy of this compound Against Key Nematode Species
| Nematode Species | Host | Efficacy | Study Type / Metric |
|---|---|---|---|
| Dirofilaria immitis | Dogs & Cats | 100% | Prevention of adult development |
| Ancylostoma tubaeforme | Cats | 98.3% | Reduction in egg count (Day 30) |
| Ancylostoma tubaeforme | Cats | 100% | Reduction in egg count (Day 60) |
| Toxocara cati | Cats | 95.1% | Reduction in egg count (Day 30) |
| Toxocara cati | Cats | 100% | Reduction in egg count (Day 60) |
Investigations into Other Internal Parasites (e.g., lungworms)cliniciansbrief.com
This compound has been evaluated for its efficacy against several internal parasites beyond intestinal nematodes and heartworms, with a significant body of research focusing on lungworms in feline and canine hosts.
Feline Lungworm (Aelurostrongylus abstrusus)
The most common lung parasite in cats, Aelurostrongylus abstrusus, has been a primary target for efficacy studies involving this compound. izs.it Field investigations have demonstrated the clinical effectiveness of this compound in treating natural infections. In a notable study involving cats from a shelter environment, ten cats that tested positive for A. abstrusus larvae were treated with a topical formulation of this compound. nih.govresearchgate.net
The efficacy was measured by the reduction in larval shedding in fecal samples over approximately two months. Ten days following the first application, 9 of the 10 infected cats (90%) tested negative for A. abstrusus larvae. nih.govabcdcatsvets.org By day 27, larval shedding had ceased in all treated cats. nih.govabcdcatsvets.org A second application was administered on day 28. izs.it At a follow-up examination on day 43, one cat that had previously been negative re-tested positive, resulting in a 90% success rate at that time point. abcdcatsvets.org Ultimately, the treatment protocol was deemed successful in 9 out of the 10 cats. nih.govresearchgate.net Along with the reduction in parasitic shedding, researchers noted marked improvements in respiratory signs and the general clinical condition of the treated animals. izs.itnih.govresearchgate.net Other reports corroborate these findings, highlighting this compound's effectiveness in promoting clinical recovery and stopping larval shedding in a high percentage of treated felines. abcdcatsvets.orgnih.gov
Table 1: Efficacy of Topical this compound Against Aelurostrongylus abstrusus in Naturally Infected Cats
| Time Point | Number of Cats Positive for Larvae (n=10) | Efficacy (Percentage Negative) |
|---|---|---|
| Day 0 (Pre-Treatment) | 10 | 0% |
| Day 14 (Post-First Treatment) | 1 | 90% |
| Day 27 (Post-First Treatment) | 0 | 100% |
| Day 43 (Post-Second Treatment) | 1 | 90% |
Other Respiratory Nematodes
This compound's range of activity includes other respiratory nematodes. Reports have suggested its utility in treating infections with Eucoleus aerophilus (also known as Capillaria aerophila) in cats. abcdcatsvets.org
Furthermore, in vitro investigations have been conducted to directly assess the anthelmintic effect of this compound on the motility and viability of infectious third-stage larvae (L3) of several lungworm species. researchgate.net One such laboratory study demonstrated that A. abstrusus larvae were highly susceptible to this compound. researchgate.net The same research found that the larvae of Crenosoma vulpis, the fox lungworm that can also infect dogs, were sensitive to the compound. researchgate.net In contrast, the canine lungworm Angiostrongylus vasorum was found to be largely insusceptible to most anthelmintics tested in the assay, although it did show some susceptibility to this compound at high concentrations. researchgate.net
V. Mechanisms of Resistance and Resistance Monitoring in Research
Characterization of Parasitic Resistance
Characterizing parasitic resistance involves identifying parasite strains that exhibit reduced susceptibility to macrocyclic lactones and studying how resistance to one drug in the class might affect susceptibility to others.
Documented Macrocyclic Lactone Resistance in Specific Parasite Strains (e.g., Dirofilaria immitis)
Macrocyclic lactone resistance has been documented in specific parasite strains, notably in Dirofilaria immitis, the causative agent of heartworm disease in dogs and cats. Reports of loss of efficacy of macrocyclic lactone heartworm preventives have become common in certain regions, particularly in the Mississippi Delta area of the USA. cambridge.orgnih.gov Controlled studies have provided unequivocal proof of macrocyclic lactone resistance in D. immitis strains isolated from these loss-of-efficacy cases, demonstrating that these strains can establish infections in dogs despite chemoprophylaxis with macrocyclic lactones like oral ivermectin or injectable moxidectin (B1677422). nih.gov While the prevalence and impact of these resistant parasites are still being investigated, their presence highlights a significant challenge in heartworm prevention. cambridge.org Macrocyclic lactone resistance has also emerged in gastrointestinal nematodes of livestock and is becoming a concern in parasites of cattle and horses. cabidigitallibrary.orgmcgill.canih.gov
Studies on Cross-Resistance Patterns
Studies have investigated cross-resistance patterns among macrocyclic lactones. Resistance against one macrocyclic lactone is highly likely to manifest as resistance against others within the same class. cambridge.org For instance, it has been reported that parasites resistant to ivermectin may show some degree of cross-resistance to moxidectin, although this cross-resistance may not be complete. frontiersin.org Some research suggests that moxidectin might select for resistance less rapidly than avermectins and may remain more potent against nematodes exhibiting resistance to avermectins. frontiersin.org However, the potential for cross-resistance across the entire macrocyclic lactone class, including selamectin (B66261), underscores the importance of understanding resistance mechanisms to preserve the efficacy of these crucial antiparasitic drugs.
Molecular and Genetic Basis of Resistance in Research Models
Understanding the molecular and genetic underpinnings of macrocyclic lactone resistance is crucial for developing strategies to combat it. Research in this area often utilizes both parasitic nematodes and model organisms like Caenorhabditis elegans.
Identification of Gene Mutations Associated with Decreased Susceptibility
Research has focused on identifying gene mutations associated with decreased susceptibility to macrocyclic lactones. In D. immitis, studies analyzing samples from suspected resistant and non-resistant parasites have looked for single-nucleotide polymorphisms (SNPs). frontiersin.org Two SNPs in D. immitis genes encoding a P-glycoprotein transporter were found to be markedly elevated in phenotypically resistant strains. frontiersin.org These SNPs represented differences in nucleotide sequence at specific positions. frontiersin.org Whole-genome approaches have also been used to search for loci associated with the resistance phenotype in D. immitis, identifying many loci with significant differences between susceptible and loss-of-efficacy strains. nih.gov These data provide evidence of genetic markers that could potentially be used to predict macrocyclic lactone resistance in heartworms. nih.gov
In the free-living nematode C. elegans, which serves as a model for parasitic nematodes, studies involving gene knockouts and mutations have identified over 20 loci that can confer low-level macrocyclic lactone resistance. cabidigitallibrary.org While sequence substitutions in ion channels can contribute to macrocyclic lactone resistance in the laboratory, there is limited evidence for their significant role in the field. nih.gov
Role of Efflux Pumps in Resistance Development
Efflux pumps, particularly P-glycoproteins (Pgps), belonging to the ATP-binding cassette (ABC) transporter family, are thought to play a significant role in the resistance of gastrointestinal nematode parasites against macrocyclic lactones. cabidigitallibrary.orgmcgill.cacambridge.org These xenobiotic efflux pumps are conserved in eukaryotes and can transport a broad range of lipophilic substrates. mdpi.com Their involvement in macrocyclic lactone resistance is inferred from observations of differential Pgp expression in relation to drug exposure and constitutively high expression levels in resistant isolates compared to susceptible ones. nih.govmdpi.com
Pgps can influence the concentration of macrocyclic lactones within the parasite by actively transporting the drug out of the cells. mcgill.ca Increased Pgp expression is associated with drug resistance and is presumably a result of increased drug transport. nih.gov Studies have shown that compounds interfering with Pgp transport activity can increase the in vitro susceptibility to ivermectin in both sensitive and resistant isolates of Teladorsagia circumcincta and Haemonchus contortus. cambridge.org This suggests that ABC transporters can play an important role in macrocyclic lactone resistance, at least in the free-living stages of these nematodes. cambridge.org
In C. elegans, loss-of-function mutations in Pgp genes can increase ivermectin susceptibility, although the effects are generally modest, possibly due to the redundancy of the 14 Pgp transporters encoded in its genome. nih.gov While Pgps are assumed to play at least an early role in the stepwise development of resistance in D. immitis, other mechanisms, such as interactions with GluCl receptors, might also be involved in resistant strains. frontiersin.org
Research on Antimicrobial Resistance in Bacterial Models
While primarily antiparasitic, research has explored the potential antimicrobial activity of this compound and the mechanisms of resistance in bacterial models, particularly Mycobacterium smegmatis as a surrogate for Mycobacterium tuberculosis. Studies have shown that avermectins, including this compound, have activity against Mycobacterium tuberculosis. nih.govmdpi.com However, their mode of action in mycobacteria has been unclear. nih.govmdpi.com
Research using M. smegmatis has indicated that the emergence of resistance to this compound in this model is improbable and contingent on the integrity of the mycobacterial cell wall. nih.govasm.orgresearchgate.net Mutants with decreased susceptibility to this compound were isolated, and this phenotype was linked to mutations in genes such as mps1 and mmpL11. nih.govasm.orgresearchgate.net High-level this compound resistance in M. smegmatis appears to require the concurrence of specific multiple mutations and the complete integrity of the mycobacterial envelope. nih.govasm.orgresearchgate.net The absence of increased susceptibility in a strain with a deletion in embB suggested that the target of this compound is not cytosolic in this bacterial model. nih.govasm.orgresearchgate.net
Further research on this compound's activity against Staphylococcus aureus has shown that this compound can inhibit the growth of Gram-positive strains, including clinical isolates with different antibiotic resistance profiles. mdpi.comresearchgate.net this compound exposure caused alterations to the bacterial cell surface. mdpi.comresearchgate.net A synergistic effect was observed between ampicillin (B1664943) and this compound against a methicillin-resistant S. aureus strain. mdpi.comresearchgate.net These findings suggest a potential for repurposing this compound as an antimicrobial agent, particularly against S. aureus infections. mdpi.com
Resistance Emergence Studies in Mycobacterium species
Studies investigating the emergence of resistance to this compound in Mycobacterium species, such as Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis, suggest that the development of resistance may be improbable and contingent on specific genetic and structural factors researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org.
In one study utilizing a ΔnucS mutator strain of M. smegmatis, researchers were able to isolate mutants exhibiting decreased susceptibility to this compound. This phenotype was linked to mutations in the mps1 and mmpL11 genes researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org. Further experiments with these mutants aimed to isolate strains with high-level this compound resistance, but specific mutations solely responsible for this high-level resistance phenotype could not be definitively identified researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org.
Interestingly, the susceptibility to this compound in these mutants could be restored to basal levels by exposure to subinhibitory concentrations of ethambutol (B1671381) researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org. Furthermore, selecting for ethambutol resistance in a high-level this compound-resistant mutant resulted in several colonies regaining susceptibility to this compound. These colonies were found to carry mutations in the embB gene researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org. This suggests a complex interplay between resistance mechanisms and highlights the potential influence of the mycobacterial cell envelope.
Data from research on M. tuberculosis mutants with known resistance mechanisms to various anti-TB compounds also provided insights. While none of the tested mutations conferred resistance to this compound, strains with mutations in DprE1 (C387S and C387G), an enzyme involved in arabinogalactan (B145846) synthesis, showed increased susceptibility to this compound mdpi.com. However, overexpression of the dprE1 gene did not alter this compound susceptibility, suggesting that DprE1 might not be the sole target and that this compound could be a multi-targeting compound in mycobacteria mdpi.com. In vitro studies confirmed that this compound can inhibit the M. smegmatis DprE1 enzyme, but this finding did not consistently translate to phenotypic changes in M. smegmatis mutant strains, further supporting the idea of multiple targets mdpi.com.
Influence of Cell Wall Integrity on Bacterial Susceptibility
The integrity of the bacterial cell wall, particularly in Mycobacterium species, appears to play a crucial role in susceptibility to this compound researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org. The research involving M. smegmatis mutants indicated that the complete integrity of the mycobacterial envelope is a prerequisite for this compound resistance researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org. Mutations in the embB gene, which is involved in the synthesis of the arabinogalactan layer of the cell wall, were associated with a return to this compound susceptibility in otherwise resistant strains researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org.
The absence of increased susceptibility to this compound in an embB deletion strain suggested that the target of this compound is not cytosolic, further emphasizing the importance of the cell envelope in its activity against mycobacteria researchgate.netnih.govresearchgate.netasm.orgbiorxiv.org. These findings collectively indicate that the emergence of this compound resistance in M. smegmatis is unlikely and is contingent upon the maintenance of cell wall integrity researchgate.netnih.govresearchgate.netasm.org.
While research on this compound's antibacterial activity is ongoing, studies have also explored its effects on other bacteria like Staphylococcus aureus. This compound has demonstrated activity against Gram-positive strains, including S. aureus, while Gram-negative bacteria exhibited inherent resistance, potentially due to the inability of this compound to permeate their cell wall mdpi.com. Minimal Inhibitory Concentration (MIC) studies on S. aureus isolates with different antibiotic resistance profiles showed varying susceptibility, with a macrolide-resistant isolate exhibiting a higher MIC mdpi.com. This suggests that existing resistance mechanisms to other antibiotic classes might influence this compound's effectiveness, potentially through interactions with ribosomal components, although this requires further investigation mdpi.com.
Vi. Investigation of Novel Antimicrobial Applications
Antimycobacterial Activity Research
Selamectin (B66261) has demonstrated promising activity against various Mycobacterium species, including those responsible for significant human diseases. This has led to investigations into its potential repurposing as an antimycobacterial drug.
In Vitro Efficacy Against Mycobacterium Species (e.g., M. tuberculosis, M. ulcerans, M. marinum)
Studies have shown that this compound exhibits bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant clinical strains. asm.orgasm.orgresearchgate.net Its efficacy against laboratory strains of M. tuberculosis, such as H37Rv, has been reported, with this compound showing a strong bactericidal profile in kill kinetic experiments. asm.orgasm.org
Beyond M. tuberculosis, this compound has also shown activity against non-tuberculous mycobacteria. It has been documented to have bactericidal action against Mycobacterium ulcerans, the causative agent of Buruli ulcer, with reported Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 µg/mL. mdpi.complos.orgnih.govresearchgate.netinfontd.org Comparative studies with other macrocyclic lactones have identified this compound as one of the most potent against M. ulcerans isolates. plos.orgnih.gov Similarly, this compound has demonstrated activity against Mycobacterium marinum, with MIC values in the same range as those observed for M. ulcerans. mdpi.complos.orgnih.govresearchgate.net Activity against other species like Mycobacterium intracellulare and Mycobacterium kansasii at similar concentrations has also been documented. mdpi.comresearchgate.net
The in vitro activity of this compound against different Mycobacterium species is summarized in the table below:
| Mycobacterium Species | MIC Range (µg/mL) | Activity | Source |
| M. tuberculosis | < 8 | Bactericidal | asm.orgasm.orgresearchgate.net |
| M. ulcerans | 2 – 4 | Bactericidal | mdpi.complos.orgnih.govresearchgate.netinfontd.org |
| M. marinum | 2 – 4 | Active | mdpi.complos.orgnih.govresearchgate.net |
| M. intracellulare | 2 – 4 | Active | mdpi.comresearchgate.net |
| M. kansasii | 2 – 4 | Active | mdpi.comresearchgate.net |
| M. fortuitum | Not specified | Effective | mdpi.com |
| M. avium | Less active | Inhibitory | asm.orgaraid.es |
| M. abscessus sb. abscessus | ≥ 32 | Limited | researchgate.netaraid.es |
| M. abscessus sb. bolletii | ≥ 32 | Limited | researchgate.net |
| M. chelonae | ≥ 32 | Limited | researchgate.net |
Elucidation of Mycobacterial Target Enzymes (e.g., DprE1)
Research has explored the potential molecular targets of this compound within mycobacteria. The decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall component arabinogalactan (B145846), has been identified as a possible target. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govmdpi.commdpi.comdntb.gov.ua Studies have shown that this compound can inhibit the activity of the DprE1 enzyme in vitro. mdpi.comnih.gov Biochemical assays using purified Mycobacterium smegmatis DprE1 protein have confirmed this inhibitory activity. mdpi.comnih.govresearchgate.net Docking studies have predicted a binding site for this compound in a loop region of DprE1 that includes residue Leu275. mdpi.comnih.govresearchgate.net
However, investigations using whole mycobacterial cells suggest that DprE1 may not be the sole target of this compound. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comdntb.gov.ua While M. tuberculosis strains with mutations in DprE1 have shown increased susceptibility to this compound, phenotypic assays with M. smegmatis mutant strains carrying point mutations in DprE1 did not consistently confirm the correlation observed in biochemical and docking studies. mdpi.comnih.govresearchgate.netnih.gov Metabolic labeling experiments also did not reveal the expected lipid profile associated with DprE1 inhibition. mdpi.comnih.govresearchgate.net These findings suggest that this compound might act as a multi-target anti-mycobacterial compound. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comdntb.gov.ua The integrity of the mycobacterial cell envelope appears to be necessary for this compound resistance, further suggesting a complex mode of action that is not solely cytosolic. researchgate.netasm.org
Pharmacodynamic Studies in Mycobacterial Culture Systems
In vitro pharmacodynamic studies have been conducted to understand the activity of this compound against mycobacteria over time. Time-kill kinetic assays have demonstrated the bactericidal nature of this compound against M. ulcerans, showing exposure-dependent activity. plos.orgnih.govinfontd.orgresearchgate.net These studies indicate that achieving a certain concentration is critical for a bactericidal effect, which is then observed by increasing the time of exposure rather than simply increasing the dose concentration. plos.orgresearchgate.net For M. ulcerans, bactericidal effect (a 4-log10 CFU/ml reduction) required AUC/MIC ratios between 10 and 15. plos.orgresearchgate.net These ratios were comparable to those previously observed for M. tuberculosis. plos.orgresearchgate.net
Antibacterial Activity Research
Beyond mycobacteria, this compound's antibacterial properties have been explored through screening against a range of bacterial species.
Efficacy Screening Against Gram-Positive and Gram-Negative Bacteria
Antibacterial screening of this compound, among other avermectins, has been performed against both Gram-positive and Gram-negative bacterial strains. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua These screenings have indicated that this compound primarily exhibits activity against Gram-positive bacteria. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua this compound has been reported to completely inhibit bacterial growth of reference Gram-positive strains at concentrations of 6.3 μg/mL. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua In contrast, no significant antibacterial activity was found against Gram-negative strains, even at concentrations up to 50 μg/mL. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua The inherent resistance of Gram-negative bacteria to this compound may be attributed to its inability to permeate the bacterial cell. mdpi.com
Investigations into Staphylococcus aureus Activity
Given the clinical significance of Staphylococcus aureus, particularly multidrug-resistant strains, this compound's activity against this pathogen has been investigated in more detail. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua Studies using clinical S. aureus isolates with varying antibiotic resistance profiles, as well as a reference biofilm-producing strain, have been conducted. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua Mean MIC90 values of 6.2 μg/mL have been reported for most tested S. aureus strains. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua A slightly higher MIC90 of 9.9 μg/mL was observed for a macrolide-resistant isolate with a constitutive macrolide-lincosamide-streptogramin B resistance phenotype. mdpi.comresearchgate.netnih.gov
Investigations have also explored the effect of this compound on S. aureus morphology and biofilm formation. Scanning Electron Microscopy (SEM) has shown that exposure to this compound at 6.3 μg/mL can cause relevant cell surface alterations. mdpi.comresearchgate.netmdpi.comdntb.gov.uaresearchgate.net Furthermore, this compound has demonstrated the ability to reduce preformed S. aureus biofilm biomass in a dose-dependent manner. mdpi.comresearchgate.netmdpi.comdntb.gov.ua The minimal biofilm eradication concentration inducing a 50% eradication (MBEC50) was reported as 5.89 μg/mL. mdpi.comresearchgate.netmdpi.comdntb.gov.ua
A synergistic effect has been observed between ampicillin (B1664943) and this compound against methicillin-resistant S. aureus strains, indicated by a Fractional Inhibitory Concentration (FIC) index of 0.5. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua At its MIC concentration, this compound has been shown to reduce the intracellular bacterial load of S. aureus by over 81%. mdpi.comresearchgate.netnih.govmdpi.comdntb.gov.ua
Synergistic Effects with Established Antibiotics
Studies have explored the potential for this compound to act synergistically with conventional antibiotics, particularly against challenging pathogens like Staphylococcus aureus. Research indicates a synergistic effect between ampicillin and this compound against methicillin-resistant S. aureus (MRSA) strains. researchgate.netnih.govnih.govmdpi.com This synergy has been quantified using the Fractional Inhibitory Concentration Index (FICI), with a reported value of 0.5 against a methicillin-resistant strain, indicating a synergistic interaction. researchgate.netnih.govnih.gov The combination of 3.1 µg/mL of this compound and 1 µg/mL of ampicillin has been shown to induce a growth pattern comparable to untreated control groups in S. aureus strains. nih.gov Furthermore, a dose of 3.1 µg/mL of this compound was observed to reduce the Minimum Inhibitory Concentration (MIC) of ampicillin against certain S. aureus strains by 125 times. nih.gov
Synergistic effects have also been investigated in the context of mycobacteria. While most tested compounds showed no interaction with this compound against the wild-type Mycobacterium smegmatis strain, a synergistic interaction was observed between this compound and ethambutol (B1671381) in a this compound-resistant M. smegmatis mutant (SEL-R1). biorxiv.orgasm.org In this mutant background, the combination of this compound and ethambutol yielded a FICI of 0.25, indicative of synergism. biorxiv.orgasm.org Ethambutol was capable of restoring this compound susceptibility to wild-type levels in this resistant mutant. asm.org
Data on Synergistic Effects:
| Combination | Bacterial Strain | FICI Value | Interaction | Source |
| This compound + Ampicillin | Methicillin-resistant S. aureus | 0.5 | Synergistic | researchgate.netnih.govnih.gov |
| This compound + Ethambutol | M. smegmatis SEL-R1 mutant | 0.25 | Synergistic | biorxiv.orgasm.org |
Impact on Bacterial Biofilm Formation
Bacterial biofilms represent a significant challenge in treating infections due to their increased resistance to antimicrobial agents. This compound has demonstrated an impact on bacterial biofilm formation, particularly in Staphylococcus aureus. Research indicates that this compound can reduce S. aureus biofilm biomass in a dose-dependent manner. researchgate.netnih.govnih.govdntb.gov.ua The minimal biofilm eradication concentration inducing a 50% eradication (MBEC50) for this compound against S. aureus biofilm has been reported at 5.89 μg/mL. researchgate.netnih.govnih.govdntb.gov.ua Microscopic analysis, such as Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy, has been utilized to investigate the effect of this compound on bacterial cells and preformed biofilms, revealing relevant cell surface alterations upon this compound exposure. researchgate.netnih.govnih.gov this compound has been found to effectively reduce and eradicate mature biofilms formed by S. aureus. ukaazpublications.com
Data on Biofilm Impact:
| Bacterial Species | Effect on Biofilm | MBEC50 (μg/mL) | Observation Method | Source |
| Staphylococcus aureus | Reduced biofilm biomass | 5.89 | Crystal Violet, Confocal Microscopy | researchgate.netnih.govnih.govdntb.gov.ua |
| Staphylococcus aureus | Cell surface alterations | Not specified | Scanning Electron Microscopy (SEM) | researchgate.netnih.govnih.gov |
| Staphylococcus aureus | Biofilm eradication | At MIC levels | Not specified | ukaazpublications.com |
Vii. Advanced Analytical Methodologies for Selamectin Quantification
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analyte before instrumental analysis. The choice of technique depends on the subsequent analytical method.
For the HPLC-fluorescence method, automated solid-phase extraction (SPE) is an effective strategy for sample clean-up and extraction of selamectin (B66261) from plasma. nih.govresearchgate.net This is followed by the essential derivatization step, where trifluoroacetic anhydride (B1165640) and N-methylimidazole are used to create a fluorescent product, a prerequisite for fluorescence detection. nih.govresearchgate.net
For LC-MS/MS analysis, sample preparation can often be simplified. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net Protein precipitation, for instance using acetonitrile (B52724) containing formic acid, is a rapid method for removing the bulk of proteins from the plasma sample. mdpi.com SPE offers a more thorough clean-up and can provide higher recovery and reduced matrix effects. nih.gov
Bioanalytical Validation and Stability Assessments
To ensure that an analytical method is reliable and reproducible for its intended purpose, a comprehensive bioanalytical validation is required. biopharmaservices.compnrjournal.com This process evaluates several key parameters in accordance with regulatory guidelines.
For the quantification of this compound, validation assesses selectivity, sensitivity, accuracy, precision, linearity, and recovery. biopharmaservices.com For the HPLC-fluorescence method, specificity was confirmed by the absence of interfering peaks at the retention times of this compound and its internal standard, doramectin. researchgate.net The method's linearity was established across the range of 0.5 to 50 ng/mL (r = 0.999). researchgate.net The mean extraction recovery for this compound was determined to be 92.41%, with high precision (2.91% ± 1.58). researchgate.net
Stability assessments are a critical component of validation, ensuring that the concentration of this compound does not change from the time of sample collection to the final analysis. biopharmaservices.comcelegence.com This involves evaluating the analyte's stability under various conditions that mimic sample handling and storage, including:
Bench-top stability: To assess stability at room temperature for the duration of sample preparation.
Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.
Long-term storage stability: To confirm stability under frozen conditions for the expected storage period. celegence.com
A crucial stability finding for the HPLC-fluorescence method is the limited stability of the derivatized product. It is recommended that the fluorescent derivatives be analyzed within 6 hours to prevent degradation and ensure accurate quantification. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Abamectin |
| Acetonitrile |
| Doramectin |
| Eprinomectin |
| Formic acid |
| Ivermectin |
| Methanol |
| Moxidectin (B1677422) |
| N-methylimidazole |
| This compound |
Viii. Environmental Fate and Ecotoxicological Research
Studies on Environmental Excretion Pathways
The route and form of selamectin's excretion are critical determinants of its environmental fate. Unlike many other avermectins, which are excreted largely unmetabolized, This compound (B66261) is reported to be metabolized before excretion, potentially reducing its environmental toxicity compared to compounds like ivermectin researchgate.net. However, as a topical treatment, a significant pathway for environmental introduction is direct transfer from the animal's coat.
Quantification of this compound in Animal Waste and Shed Hair
Direct quantification of this compound in the feces and urine of treated animals is not well-documented in publicly available literature. The primary environmental loading from companion animals is believed to occur via non-excretory pathways. After topical application, this compound spreads across the skin and is found on the hair coat nih.gov. Consequently, shed hair and dander become sources of environmental contamination nih.govresearchgate.net.
Research has demonstrated that debris from animals treated with this compound is potent enough to affect non-target invertebrates. One study investigated the effects of hair coat debris collected from treated dogs on the viability of flea eggs and larvae. The findings indicate that the compound remains active on the animal's coat for an extended period, posing a risk to susceptible organisms in the household and potentially the wider environment researchgate.net.
Table 1: Efficacy of Hair Coat Debris from this compound-Treated Dogs Against Flea Development
Source: Based on data from a 2000 study on the effects of exposure to hair coat debris from this compound-treated dogs. researchgate.net
Environmental Degradation Dynamics
Ecotoxicological Impact Assessments
The ecotoxicological profile of this compound, particularly in comparison to other macrocyclic lactones, is an area of ongoing research. The primary concern revolves around its impact on non-target invertebrates, which share physiological pathways with the target parasites nih.gov.
Effects on Non-Target Soil Invertebrates
Avermectins as a class are known to be toxic to various soil-dwelling invertebrates. These organisms perform critical ecosystem functions, including nutrient cycling, soil aeration, and decomposition ewg.org. Research has focused heavily on ivermectin, which has demonstrated negative effects, including increased mortality and reduced reproduction, in vital decomposers like dung beetles nih.gov. While specific studies on this compound are limited, the mode of action for avermectins—interference with glutamate-gated chloride ion channels—is conserved across many invertebrates, suggesting a potential for similar effects nih.govnih.gov.
General studies on pesticide impacts have shown that a wide range of active ingredients pose a clear hazard to soil organisms frontiersin.orgsouthampton.ac.uk. However, information regarding the specific environmental impact of this compound remains relatively scarce compared to other widely used parasiticides nih.gov.
Contamination and Effects in Aquatic Ecosystems
The contamination of freshwater ecosystems by veterinary parasiticides is a significant environmental concern fba.org.uk. Studies in the UK have detected widespread contamination of rivers with fipronil (B1672679) and imidacloprid (B1192907), two other common flea treatments, at levels high enough to pose a risk to aquatic insects veterinaryirelandjournal.com. These chemicals can enter waterways through various means, including runoff from urban areas and potentially from treated animals swimming fba.org.uk.
Avermectins are known to be highly toxic to aquatic invertebrates nih.govnih.gov. Although their low water solubility and high affinity for binding to sediment might suggest a lower risk to organisms in the water column, they can accumulate in sediments, posing a significant threat to benthic organisms publications.gc.canih.gov. While monitoring studies have frequently detected other parasiticides, specific data on the concentration of this compound in aquatic environments is lacking, highlighting a critical knowledge gap nih.gov.
Table 2: General Aquatic Toxicity of Avermectins (Ivermectin as an example)
Note: This table uses ivermectin as a proxy for the avermectin (B7782182) class due to the scarcity of specific aquatic toxicity data for this compound in the reviewed literature. nih.govnih.govnih.gov
Plant Uptake and Phytotoxicity Studies
The potential for veterinary medicines to be absorbed from the soil by plants is an often-overlooked environmental pathway nih.gov. Research on other compounds has shown that uptake is possible. For example, studies have demonstrated that ivermectin can be taken up from the soil by various plant species, including soybeans and ryegrass, leading to phytotoxic effects such as inhibited root growth even at low concentrations researchgate.net. The uptake and translocation of chemicals in plants are influenced by factors such as the compound's hydrophobicity and the plant's physiology nih.gov.
Currently, there is a lack of published studies specifically investigating the uptake, translocation, and potential phytotoxicity of this compound in plants. This represents another significant gap in understanding its complete environmental fate and impact nih.gov.
Ix. Comparative Research with Other Antiparasitic Compounds
Comparison with Macrocyclic Lactone Analogs
Selamectin (B66261) belongs to the avermectin (B7782182) subgroup of macrocyclic lactones, which also includes compounds like ivermectin, doramectin, and eprinomectin. todaysveterinarypractice.com Another subgroup of macrocyclic lactones is the milbemycins, such as moxidectin (B1677422) and milbemycin oxime. todaysveterinarypractice.comwikipedia.org
Comparative Efficacy in Animal Models
In studies on ear mites (Otodectes cynotis) in cats, two doses of a topical formulation containing imidacloprid (B1192907) plus moxidectin provided 98.1% efficacy, while this compound showed 95.8% efficacy after two doses administered 30 days apart. researchgate.net For mite clearance in dogs with O. cynotis, imidacloprid + moxidectin showed 71% clearance on Day 28 and 82% on Day 56, compared to this compound's 69% on Day 28 and 74% on Day 56. researchgate.net
Against heartworm disease (Dirofilaria immitis), moxidectin has demonstrated higher efficacy against resistant strains compared to ivermectin and milbemycin in laboratory studies. frontiersin.org In some studies involving topical moxidectin, preventive efficacy against D. immitis strain JYD-34 was 100%, while the efficacy of ivermectin, milbemycin oxime, and this compound was lower. frontiersin.org However, against D. immitis strain MP3, the efficacy of moxidectin, ivermectin, and this compound was found to be similar. frontiersin.org
In a study on mouse fur mites (Myocoptes musculinus), moxidectin used with cage changing was effective in eradicating mites, while egg casings were still found in the this compound group up to 6 months after treatment, raising concerns about its long-term effectiveness in this model. nih.gov
This compound has also shown high efficacy in eliminating lice (94-100%) and mites (93-100% with one or two doses) in research conducted between 2000 and 2021. unair.ac.id Efficacy rates against lice were reported as 92.1%, 99.0%, and 99.8% on days 30, 60, and 90, respectively. unair.ac.id For fleas, efficacy rates in dogs were 81.5%, 94.7%, and 90.8% on days 7, 14, and 21, respectively, and in cats, 79.8%, 98%, and 96.2% on the same days. unair.ac.id
Here is a summary of comparative efficacy data:
| Parasite / Condition | Animal Model | Comparator | This compound Efficacy | Comparator Efficacy | Notes | Source |
| Trixacarus caviae mites | Guinea Pigs | Ivermectin | Mite-free by day 30 | Mite-free by day 40 | Single topical vs repeated SC | nih.gov |
| Otodectes cynotis (Ear Mites) | Cats | Imidacloprid+Moxidectin | 95.8% (2 doses) | 98.1% (2 doses) | After two treatments 30 days apart | researchgate.net |
| Otodectes cynotis (Ear Mites) | Dogs | Imidacloprid+Moxidectin | 74% (Day 56) | 82% (Day 56) | Mite clearance percentages | researchgate.net |
| Dirofilaria immitis (JYD-34) | Dogs | Moxidectin, Ivermectin, Milbemycin Oxime | 28.8% | 100% (Moxidectin) | Preventive efficacy (topical) | frontiersin.org |
| Dirofilaria immitis (MP3) | Dogs | Moxidectin, Ivermectin, Milbemycin Oxime | 95.5% | 95.6%, 95.4% | Preventive efficacy (topical) | frontiersin.org |
| Myocoptes musculinus fur mites | Mice | Moxidectin | Egg casings up to 6 mo | Mite eradication | Used with cage changing for moxidectin | nih.gov |
| Lice | Various | - | 94-100% | - | Efficacy over 2000-2021 studies | unair.ac.id |
| Mites | Various | - | 93-100% | - | Efficacy with 1-2 doses | unair.ac.id |
| Fleas | Dogs | - | 81.5-90.8% | - | Efficacy on days 7, 14, 21 | unair.ac.id |
| Fleas | Cats | - | 79.8-96.2% | - | Efficacy on days 7, 14, 21 | unair.ac.id |
Differential Pharmacokinetic Profiles and P-gp Interactions
This compound is administered topically, and its percutaneous absorption is rapid, leading to sustained plasma and tissue concentrations for several weeks in dogs and cats. avma.org Moxidectin is also available in topical and oral formulations and has favorable pharmacokinetic characteristics, including a longer half-life and greater tissue distribution compared to ivermectin. frontiersin.org Ivermectin is typically administered orally or topically. wikipedia.orgmims.com
Macrocyclic lactones, including this compound, ivermectin, and moxidectin, are substrates for P-glycoprotein (P-gp), an efflux pump that plays a role in limiting their distribution to the central nervous system (CNS). nih.gov In animals with a functional deficiency in P-gp, often due to a mutation in the ABCB1 gene (formerly MDR1), there is an increased risk of CNS toxicity from macrocyclic lactones due to higher drug concentrations in the brain. todaysveterinarypractice.com this compound has been modified to improve its safety profile compared to ivermectin. researchgate.net While this compound can be toxic in P-gp knockout mice, these mice are significantly more sensitive to avermectin toxicity than wild-type mice. nih.gov Moxidectin also has a greater margin of safety compared to ivermectin in dogs with the ABCB1 gene defect. frontiersin.org
Cross-Resistance Profile Analysis
Resistance to macrocyclic lactones has been observed in various parasites. Cross-resistance among macrocyclic lactones can occur, meaning that resistance to one compound in this class may confer resistance to others. However, the extent of cross-resistance can vary depending on the parasite species and the specific resistance mechanisms involved. While not explicitly detailed for this compound in the provided snippets, studies on moxidectin indicate it can be effective against some ivermectin-resistant strains of D. immitis. frontiersin.org Understanding the cross-resistance profiles is crucial for developing effective parasite control strategies and managing resistance development.
Comparison with Other Chemical Classes
Antiparasitic compounds belong to various chemical classes beyond macrocyclic lactones. Two prominent examples are isoxazolines and spinosyns.
Efficacy Studies Against Isoxazoline Compounds (e.g., Sarolaner (B610696), Fluralaner)
Isoxazoline compounds, such as sarolaner and fluralaner (B1663891), represent a different class of ectoparasiticides. wikipedia.orgwikipedia.org Studies have compared the efficacy of this compound with these compounds, often in combination products.
A topical combination product containing this compound and sarolaner showed high and consistent efficacy against Ixodes ricinus ticks on cats over a 91-day study period with three monthly treatments. clinglobal.com In contrast, the efficacy of a single treatment with topical fluralaner declined in the second month and fell below the 90% efficacy threshold. clinglobal.com The this compound/sarolaner combination numerically outperformed fluralaner in tick efficacy on days 56, 84, and 91. clinglobal.com
In a study comparing this compound and fluralaner for treating Dermanyssus gallinae (red mites) in canaries, topical this compound at 20 mg/kg resulted in 80.0% efficacy, while oral fluralaner at 0.5 mg/kg showed 90.90% efficacy. researchgate.netvetdergikafkas.org While both drugs were effective, the short-term clinical efficacy of fluralaner was superior. researchgate.netvetdergikafkas.org
Against fleas (Ctenocephalides felis), a combination of this compound and sarolaner demonstrated significantly lower flea counts compared to a combination of imidacloprid and moxidectin at various time points after treatment. researchgate.net Monthly topical applications of this compound reduced flea populations on cats, but a single treatment with topical fluralaner resulted in higher reductions at monthly intervals. ukvetcompanionanimal.com The percentage of flea-free cats was also lower in the this compound group compared to the fluralaner group in one study. ukvetcompanionanimal.com
Here is a summary of comparative efficacy data with isoxazolines:
| Parasite / Condition | Animal Model | Comparator | This compound Efficacy | Comparator Efficacy | Notes | Source |
| Ixodes ricinus ticks | Cats | Fluralaner | >95.8% (3 monthly) | Declined after month 1 | This compound in combo with sarolaner | clinglobal.com |
| Dermanyssus gallinae | Canaries | Fluralaner | 80.0% | 90.90% | Topical this compound vs oral fluralaner | researchgate.netvetdergikafkas.org |
| Fleas | Cats | Fluralaner | 77.8-91.3% (monthly) | 98.5-100% (single) | Flea population reduction over 3 months | ukvetcompanionanimal.com |
| Fleas | Cats | Imidacloprid+Moxidectin | Significantly lower flea counts | Higher flea counts | This compound in combo with sarolaner | researchgate.net |
Relative Performance Against Other Antiparasitic Chemistries (e.g., Spinosad)
Spinosad is an insecticide derived from the fermentation of Saccharopolyspora spinosa. wikidata.orgthegoodscentscompany.comflybase.org Comparisons between this compound and spinosad have also been conducted.
Topical this compound has been reported to be more effective than oral spinosad in preventing weekly tick infestations and against Ctenocephalides felis fleas from day two to 30. unair.ac.id In studies evaluating flea-free rates, spinosad achieved higher rates (94.8%) compared to some other formulations, although direct comparative data with this compound in the same study were not provided in the snippet. ukvetcompanionanimal.com
X. Future Directions and Advanced Research Frontiers
Development of Innovative In Vitro and In Vivo Research Models
Future research involving selamectin (B66261) is likely to utilize and drive the development of innovative in vitro and in vivo models to better understand its efficacy, pharmacokinetics, and potential new applications. Studies have already employed various animal models, such as dogs, cats, and mice, to evaluate this compound's effectiveness against different parasites and in different formulations. nih.govlsu.edueuropa.eulsu.edunih.govcabidigitallibrary.org For instance, studies in cats have assessed the efficacy of this compound, alone and in combination with sarolaner (B610696), against macrocyclic lactone-resistant heartworm strains and tick infestations. nih.govlsu.eduresearchgate.net Mouse models, specifically CD1 and CF1 mice, have been used to evaluate this compound's efficacy and safety against fur mites and as an animal model for testing flea control compounds. nih.gov The development of more sophisticated in vitro models, potentially involving co-culture systems of host cells and parasites or bacteria, could provide deeper insights into the cellular and molecular interactions of this compound. Such models could be particularly valuable in exploring its activity against intracellular pathogens or in understanding resistance mechanisms at a cellular level.
Genomic and Proteomic Approaches to Mode of Action and Resistance
Genomic and proteomic studies are crucial for a comprehensive understanding of this compound's mode of action and the mechanisms of resistance that parasites or other target organisms may develop. This compound is known to activate glutamate-gated chloride channels in parasites, leading to neuromuscular paralysis. wikipedia.orgwikipedia.org However, research into its effects on other organisms, particularly in the context of drug repurposing, is ongoing. Studies investigating this compound's activity against Mycobacterium tuberculosis and Mycobacterium smegmatis have utilized genomic approaches to identify mutations associated with decreased susceptibility. biorxiv.orgasm.orgresearchgate.netnih.gov For example, mutations in mps1 and mmpL11 genes in M. smegmatis were found in mutants with decreased susceptibility to this compound. asm.orgresearchgate.net Furthermore, studies suggest that the integrity of the mycobacterial cell envelope, influenced by genes like embB, is necessary for this compound resistance in M. smegmatis. biorxiv.orgasm.orgnih.gov Proteomic approaches, such as comparative proteomics between susceptible and resistant strains, can help identify altered protein expression profiles that contribute to resistance or reveal novel protein targets of this compound. Research has indicated that this compound may interact with multiple targets in mycobacteria, including the DprE1 enzyme, although the precise mode of action requires further elucidation. biorxiv.orgresearchgate.netnih.gov
Advances in Experimental Formulation Science
Advances in experimental formulation science for this compound focus on optimizing its delivery, stability, and efficacy, particularly for topical applications which are common for this compound. wikipedia.orgwikipedia.orgnih.gov this compound is typically formulated as an isopropyl alcohol-based spot-on solution. wikipedia.orgnih.goveuropa.eu Research in this area includes evaluating the usability of different spot-on formulations, considering factors like stickiness and drying time, which are important for user compliance. irispublishers.com Studies have compared this compound formulations with other parasiticides, assessing their physical properties post-application. irispublishers.com
Table 1: Usability Scores of Spot-on Formulations (Example Data Points)
| Formulation Type | Stickiness Score (3h post-application) | Drying Time Score (0.5h post-application) |
| This compound (SE) | Most satisfying irispublishers.com | Most satisfying irispublishers.com |
| Moxidectin (B1677422) + Imidacloprid (B1192907) (MI) | Less satisfying than SE irispublishers.com | Less satisfying than SE irispublishers.com |
| Fluralaner (B1663891) (FL) | Less satisfying than SE irispublishers.com | Similar to SE irispublishers.com |
Further research may explore novel delivery systems, such as transdermal patches or biodegradable implants, to provide sustained release and potentially broaden the spectrum of activity or reduce the frequency of administration. Studies combining this compound with other active ingredients, like sarolaner, in topical formulations have demonstrated enhanced efficacy against a wider range of parasites, highlighting the importance of formulation science in developing combination products. nih.govlsu.eduresearchgate.net
Continued Drug Repurposing Initiatives and Target Identification
This compound is being investigated for potential repurposing beyond its established veterinary uses, particularly in the context of combating antimicrobial resistance and treating diseases caused by other pathogens. Studies have explored its activity against Mycobacterium species, including M. tuberculosis and M. ulcerans, the causative agent of Buruli ulcer. biorxiv.orgasm.orgresearchgate.netnih.govnih.govnih.govmdpi.complos.org In vitro studies have shown this compound to be active against multidrug-resistant M. tuberculosis strains and to have bactericidal activity against M. ulcerans. nih.govmdpi.complos.org Computational studies have also identified this compound as a potential candidate for inhibiting proteins in the M. tuberculosis Ag85 complex, suggesting novel therapeutic mechanisms. nih.gov
Table 2: In Vitro Activity of this compound Against Mycobacterium Species
| Mycobacterium Species | MIC Range (μg/mL) |
| M. ulcerans | 2-4 plos.org |
| M. tuberculosis (MDR strains) | 4-8 nih.gov |
This compound has also shown activity against Staphylococcus aureus, including MRSA strains, demonstrating a Gram-positive antimicrobial profile. mdpi.commdpi.com Research indicates it can reduce intracellular S. aureus load and exhibit synergistic effects with other antibiotics like ampicillin (B1664943). mdpi.commdpi.com These findings highlight the potential for repurposing this compound for human antibacterial use, especially against hospital-acquired infections. mdpi.com Continued target identification efforts are essential to fully understand the mechanisms behind these new activities and to identify other potential therapeutic applications for this compound.
Q & A
Q. What is the established mechanism of action of selamectin in parasitic models, and how is this validated in controlled laboratory settings?
this compound acts as an agonist at glutamate-gated chloride channels (GluCls) in parasites, causing paralysis and death. Validation involves:
- Electrophysiological assays to measure ion channel activity post-treatment .
- Molecular docking studies to confirm binding affinity to GluCls.
- In vivo efficacy trials comparing parasite mortality rates in treated vs. control groups, using standardized protocols (e.g., 24-hour observation windows) .
Q. What standardized protocols are recommended for determining this compound's minimum effective concentration (MEC) in in vitro studies?
Key steps include:
- Parasite culture preparation : Use synchronized larval stages (e.g., Ctenocephalides felis larvae) in controlled media .
- Dose-response curves : Test this compound concentrations (e.g., 0.1–10 µM) with triplicate replicates.
- Endpoint measurement : Calculate MEC using motility inhibition thresholds (e.g., ≥95% reduction in larval movement at 48 hours) .
- Solvent controls : Include vehicles like DMSO at ≤0.1% to rule out solvent interference .
Q. How do researchers control for host metabolism interference when measuring this compound pharmacokinetics in vertebrate models?
Methodologies include:
- Cannulation studies : Collect blood samples via jugular vein catheters at timed intervals post-administration .
- Matrix-matched calibration : Use plasma/spiked tissue homogenates to correct for matrix effects in LC-MS/MS analyses .
- Metabolite profiling : Identify this compound-derived compounds using high-resolution mass spectrometry to distinguish host metabolites from parent drug .
Advanced Research Questions
Q. What statistical approaches are optimal for reconciling contradictory efficacy data between field trials and controlled laboratory studies of this compound?
Strategies include:
- Meta-regression analysis : Adjust for covariates like parasite resistance prevalence or environmental humidity in field data .
- Sensitivity analysis : Test robustness of lab-derived EC₅₀ values against variable host immune responses .
- Bayesian hierarchical modeling : Integrate lab/field datasets to estimate pooled effect sizes while accounting for heterogeneity .
Q. What experimental designs effectively isolate this compound's therapeutic effects from environmental variables in ectoparasite-infested animal models?
Critical design elements:
- Controlled housing : Maintain uniform temperature (20–25°C) and humidity (50–60%) to minimize environmental stress .
- Randomized block designs : Assign animals to treatment/control groups based on parasite load baseline measurements .
- Cohort stratification : Subdivide subjects by age, weight, or immune status to quantify confounding effects .
Q. How can advanced chromatographic techniques be optimized to detect this compound metabolites in complex biological matrices?
Optimization steps:
- Sample preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for lipid-rich tissues .
- Chromatographic conditions : Employ UPLC with C18 columns (1.7 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) .
- Mass spectrometry : Set MRM transitions for this compound (m/z 784 → 540) and metabolites (e.g., m/z 798 → 554 for hydroxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
